2-Hydroxy-5-iodo-4-methoxybenzaldehyde

Übersicht

Beschreibung

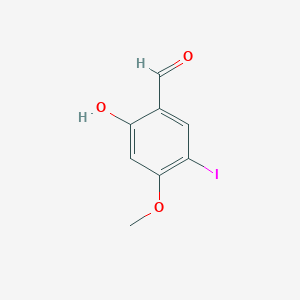

2-Hydroxy-5-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, iodo, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2-Hydroxy-4-methoxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.

Major Products Formed

Oxidation: 2-Hydroxy-5-iodo-4-methoxybenzoic acid.

Reduction: 2-Hydroxy-5-iodo-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Recent studies have highlighted the antifungal efficacy of 2-hydroxy-5-iodo-4-methoxybenzaldehyde against Fusarium graminearum, a pathogen that poses a threat to agricultural products. The compound demonstrated a minimum inhibitory concentration (MIC) of 200 μg/mL, effectively damaging the cell membranes of the fungus by increasing permeability and inducing oxidative stress within the cells. This antifungal action was corroborated by a significant reduction in deoxynivalenol production, a mycotoxin associated with F. graminearum .

Case Study: Efficacy Against Fusarium graminearum

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration | 200 μg/mL |

| Increase in Cell Membrane Permeability | 6-fold increase |

| Reduction in Deoxynivalenol Production | 93.59% on day 7 |

This study suggests that this compound could be utilized as an effective antifungal agent in crop preservation strategies.

Applications in Food Preservation

The compound's bacteriostatic properties make it a candidate for use as a food preservative. Its volatile principles can enhance food safety and extend shelf life, particularly in beverages and confectioneries. The integration of this compound into food products could lead to enriched formulations that leverage its antimicrobial properties .

Potential Uses in Food Products

- Beverages : As a flavoring agent and preservative.

- Confectioneries : To enhance flavor while preventing microbial growth.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. The compound is part of various synthetic pathways to create more complex molecules with enhanced biological activities. For instance, it serves as a precursor in synthesizing compounds with antibacterial properties .

Synthetic Pathways

| Reaction Type | Conditions | Yield |

|---|---|---|

| Bromination | Acetic acid, 0 - 20°C, 2h | Up to 90% |

| Coupling with Boronic Acid | DMSO, heating at 110°C | Variable |

These synthetic applications illustrate the versatility of the compound in developing new pharmaceuticals.

Environmental Considerations

Given the increasing concern over the sustainability of natural resources, the applications of this compound also extend to environmental chemistry. The compound's role in plant-based systems emphasizes the need for conservation efforts regarding its natural sources, which are becoming endangered due to habitat loss .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-4-methoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Commonly used as a flavoring agent and in the synthesis of other chemicals.

3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Similar structure but with different positioning of functional groups, leading to distinct chemical properties.

Uniqueness

2-Hydroxy-5-iodo-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the iodine atom, in particular, makes it valuable for certain types of chemical reactions and as a precursor in the synthesis of more complex molecules.

Biologische Aktivität

2-Hydroxy-5-iodo-4-methoxybenzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H8I O3

- Molecular Weight : 263.06 g/mol

- Structure : The compound features a benzaldehyde group with hydroxyl and methoxy substituents, along with an iodine atom, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits significant antibacterial activity, making it a candidate for further development in combating antibiotic-resistant infections.

- Minimum Inhibitory Concentration (MIC) :

-

Mechanism of Action :

- The compound demonstrates anti-virulence properties by inhibiting key virulence factors in MRSA. This includes the suppression of staphyloxanthin production, which is critical for the pathogen's survival and virulence .

- Transcriptomic analysis suggests that it targets regulatory genes such as sigB and saeS, leading to reduced expression of virulence factors .

- Biofilm Disruption :

Cytotoxicity

In vitro cytotoxicity assays have indicated that this compound is non-toxic to peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | MIC (μg/ml) | Biofilm Disruption (%) | Cytotoxicity (PBMC) |

|---|---|---|---|

| This compound | 1024 | 80 | Non-toxic |

| 2-Hydroxy-4-methoxybenzaldehyde | 250 | Not specified | Moderate toxicity |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

- Study on Anti-Virulence Potential :

- Antibacterial Efficacy Assessment :

Eigenschaften

IUPAC Name |

2-hydroxy-5-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMFVXSTKNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.